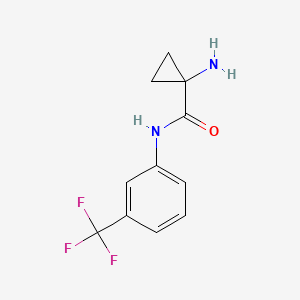
1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropanecarboxamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base.
Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the cyclopropanecarboxylic acid derivative with an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide
- N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide
Uniqueness
1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is unique due to its specific combination of a trifluoromethyl group and a cyclopropanecarboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11F3N2O |
|---|---|
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
1-amino-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-2-1-3-8(6-7)16-9(17)10(15)4-5-10/h1-3,6H,4-5,15H2,(H,16,17) |
Clave InChI |
XRLJLPGVKSYMTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


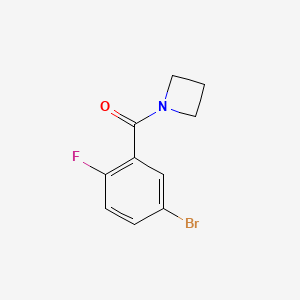

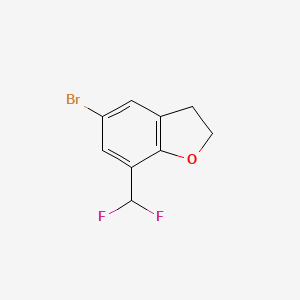
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)

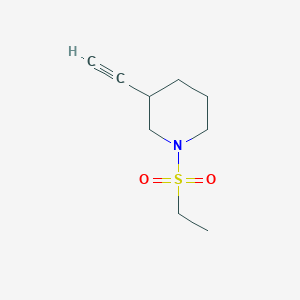



![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)

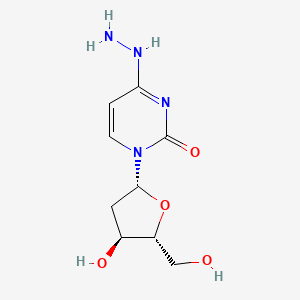
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)
